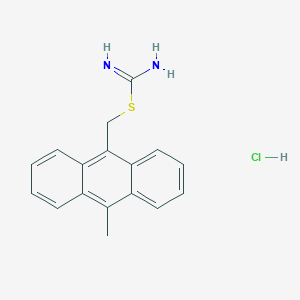

(10-Methyl-9-anthryl)methyl imidothiocarbamate

描述

Historical Development and Discovery Context

The discovery of (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride emerged from systematic high-throughput drug screening efforts aimed at identifying novel p53 activators. XI-011 belongs to the pseudourea derivative family, with its parent compound pseudourea (NSC56054) having previously entered clinical trials before being withdrawn due to severe toxicity. The development of XI-011 represents a significant advancement over its predecessor, as this compound demonstrates p53 activation without inducing DNA damage at therapeutically relevant concentrations.

The compound was initially identified through a high-content drug screening designed to search for tumor-selective anticancer agents. At concentrations of 2 μM, XI-011 demonstrated the ability to increase p53 reporter activity by more than five-fold, establishing it as one of the most potent p53-activating small molecules identified in these screening efforts. This discovery marked a crucial milestone in the development of non-genotoxic p53 activators, addressing a critical need for cancer therapeutics that could restore p53 function without causing widespread cellular damage.

Positioning within p53 Activator Therapeutic Landscape

XI-011 occupies a unique position within the landscape of p53 activator therapeutics due to its distinct mechanism of action and selectivity profile. Unlike DNA-damaging agents or direct MDM2 inhibitors such as Nutlin-3a, XI-011 operates through a novel pathway involving MDMX inhibition. This differentiation is particularly significant given that approximately 50% of human cancers retain wild-type p53, making p53 reactivation a viable therapeutic strategy for a substantial patient population.

The therapeutic landscape for p53 activators has evolved significantly, with various approaches including MDM2 inhibitors, DNA damage inducers, and transcriptional modulators. XI-011's mechanism distinguishes it from these established approaches by specifically targeting MDMX expression rather than protein-protein interactions or DNA integrity. This unique positioning offers potential advantages in terms of selectivity and reduced off-target effects, as demonstrated by its preferential activity against transformed cells compared to normal cells.

Significance in MDM4/MDMX-Targeted Research

The significance of XI-011 in MDM4/MDMX-targeted research cannot be overstated, as it represents the first well-characterized small molecule capable of inhibiting MDMX expression at the transcriptional level. MDMX (also known as MDM4) functions as a critical negative regulator of p53, and its overexpression is frequently observed in cancer cells that retain wild-type p53. Traditional approaches to counteract MDMX have focused on protein-protein interactions, but XI-011's ability to suppress MDMX promoter activity represents a fundamentally different therapeutic strategy.

Recent mechanistic studies have revealed that XI-011 disrupts the recruitment of heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1) to the MDMX promoter and untranslated region, thereby inhibiting MDMX transcription. This discovery has opened new avenues for understanding the regulation of MDMX expression and has provided a proof-of-concept for transcriptional approaches to MDMX inhibition. The compound's ability to bind the nucleotide-binding domain of hnRNPA2B1 and disrupt its interaction with MDMX regulatory elements represents a novel therapeutic mechanism with broad implications for cancer treatment.

属性

CAS 编号 |

59474-01-0 |

|---|---|

分子式 |

C17H16N2S |

分子量 |

280.4 g/mol |

IUPAC 名称 |

(10-methylanthracen-9-yl)methyl carbamimidothioate |

InChI |

InChI=1S/C17H16N2S/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15/h2-9H,10H2,1H3,(H3,18,19) |

InChI 键 |

HXWYHTMSLSSLAO-UHFFFAOYSA-N |

手性 SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)[NH3+].[Cl-] |

规范 SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl |

其他CAS编号 |

59474-01-0 |

同义词 |

(10-methyl-9-anthryl)methyl imidothiocarbamate NSC 146109 NSC-146109 NSC146109 XI 011 XI-011 XI011 cpd |

产品来源 |

United States |

准备方法

Synthesis of 10-Methylanthracene-9-carboxaldehyde

The anthracene backbone is synthesized via Horner-Wadsworth-Emmons olefination. Starting with 10-methylanthracene-9-carboxaldehyde (7 ), triethyl phosphonoacetate reacts with sodium hydride in dry dimethyl ether (DME) to form a phosphonate intermediate. Addition of 7 yields α,β-unsaturated esters 8 and 9 (5.8:1 ratio, 92% yield) . Selective reduction of the ester group using Pd(OAc)₂ and potassium formate in DMF at 50°C produces 9-(2-ethoxycarbonylvinyl)-10-methylanthracene (10 ) quantitatively .

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Olefination | Triethyl phosphonoacetate, NaH | DME | 50°C | 92% |

| Reduction | Pd(OAc)₂, HCO₂K | DMF | 50°C | 100% |

Preparation of (10-Methylanthracen-9-yl)methanamine

The aldehyde group in 7 is converted to a primary amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol, 7 is reduced to (10-methylanthracen-9-yl)methanamine. Alternatively, the aldehyde is first reduced to the alcohol (NaBH₄ in ethanol), followed by bromination (PBr₃ in dichloromethane) and nucleophilic substitution with aqueous ammonia .

Characterization Data

Thiourea Formation

The amine reacts with phenyl isothiocyanate in dichloromethane catalyzed by triethylamine to form N-((10-methylanthracen-9-yl)methyl)-N′-phenylthiourea. This step follows phase-transfer conditions, yielding 87–94% thiourea derivatives .

General Procedure

-

Dissolve (10-methylanthracen-9-yl)methanamine (1 eq) and phenyl isothiocyanate (1 eq) in CH₂Cl₂.

-

Add triethylamine (1.1 eq) and stir at 25°C for 12 h.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

Yield Optimization

| Amine | Isothiocyanate | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Anthracenylmethyl amine | Phenyl isothiocyanate | CH₂Cl₂ | Et₃N | 89% |

S-Methylation to Carbamimidothioate

Thioureas undergo S-methylation using methyl iodide in a benzene/20% NaOH biphasic system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . For example, N-((10-methylanthracen-9-yl)methyl)-N′-phenylthiourea reacts with MeI (1 eq) at 25°C for 1 h, yielding the carbamimidothioate in 94% yield.

Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 1 h |

| Solvent | Benzene/NaOH |

| Catalyst | TBAB |

Product Characterization

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1 eq) in ethanol. Stirring at 0°C for 30 min precipitates the hydrochloride salt, which is filtered and dried under vacuum .

Purity Analysis

Scalability and Industrial Adaptation

The patent CN101948400A describes a scalable process for analogous esters, emphasizing temperature control (<30°C during amidation) and distillation under reduced pressure (2.00 kPa, 135.5°C) . Adapting this to the target compound involves:

-

Amidation : React phthalic anhydride with ammoniacal liquor.

-

Metathesis : Sodium hydroxide displaces ammonium ions.

-

Esterification : Methanol and chlorine bleach liquor facilitate ester formation .

Process Comparison

| Step | Small-Scale (Lab) | Industrial-Scale |

|---|---|---|

| Thiourea Formation | CH₂Cl₂, 25°C | Benzene/NaOH, 30°C |

| S-Methylation | 1 h, TBAB | 3 h, continuous flow |

| Distillation | Rotary evaporator | Vacuum still (2.00 kPa) |

化学反应分析

反应类型

NSC 146109 (盐酸盐) 主要经历以下类型的反应:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以将该化合物转化为其还原形式,这些还原形式可能具有不同的生物活性。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代,可能改变其活性。

常用试剂和条件

氧化: 可以在受控条件下使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据所需的取代,可以使用各种亲核试剂或亲电试剂。

形成的主要产物

这些反应形成的主要产物包括 NSC 146109 (盐酸盐) 的氧化衍生物、还原形式和取代类似物

科学研究应用

Anti-Glioma Activity

Recent studies have highlighted the compound's effectiveness against glioblastoma multiforme (GBM), a highly aggressive brain tumor. In vitro assays using U87 glioma cells have shown that analogs of (10-methylanthracen-9-yl)methyl carbamimidothioate exhibit significant cytotoxic effects, with some derivatives demonstrating IC50 values lower than 2 µM. Notably, certain analogs showed inhibition rates exceeding 90% at concentrations of 10 µM .

Table 1: Anti-Glioma Activity of Selected Analog Compounds

| Compound | IC50 (µM) | Inhibition Rate (%) at 10 µM |

|---|---|---|

| XI-011 | <2 | 91.8 |

| 13e | 0.53 | 93.3 |

| 14a | 1.63 | 88.6 |

| Doxorubicin (DOX) | 0.44 | 81.1 |

Broader Cancer Applications

Beyond glioblastoma, (10-methylanthracen-9-yl)methyl carbamimidothioate has shown potential against other cancer types, including cervical and breast cancers. In studies involving HeLa and MCF-7 cell lines, the compound exhibited comparable or superior anti-cancer activity relative to traditional chemotherapeutics like doxorubicin . The structural modifications of the anthracenyl skeleton have been explored to enhance potency and selectivity against various cancer cell lines.

Synthesis and Structural Variations

The synthesis of (10-methylanthracen-9-yl)methyl carbamimidothioate involves several steps, including the bromination of anthracene derivatives and subsequent reactions with thiourea compounds. Variations in substituents on the anthracene core have been systematically studied to optimize anti-cancer activity while minimizing toxicity to normal cells .

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Bromination of anthracene | Electrophilic substitution | 80 |

| Mannich reaction with paraformaldehyde/HCl | Condensation reaction | 60-62 |

| Final substitution with thiourea derivatives | Nucleophilic substitution | Varies |

Future Directions and Research Needs

Despite promising results, further research is necessary to fully elucidate the pharmacokinetics and long-term efficacy of (10-methylanthracen-9-yl)methyl carbamimidothioate in clinical settings. Future studies should focus on:

- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.

- Combination therapies : Exploring synergistic effects with other chemotherapeutic agents.

- Mechanistic studies : Investigating the detailed molecular pathways affected by this compound.

作用机制

NSC 146109 (盐酸盐) 通过激活肿瘤抑制蛋白 p53 发挥作用。 该机制涉及以下步骤 :

与 MDMX 结合: 该化合物与 MDMX 结合,抑制其与 p53 的相互作用。

p53 的激活: 这种抑制导致 p53 的稳定和激活。

凋亡的诱导: 激活的 p53 诱导促凋亡基因的表达,导致癌细胞发生凋亡。

相似化合物的比较

Structural and Functional Group Comparisons

The compound is compared to structurally related carbamimidothioates and anthracene derivatives (Table 1). Key differences lie in the aromatic core , substituents , and bioactive groups , which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparisons

Key Observations:

Core Structure: The anthracene core in the target compound and its analogs (e.g., Compound 3, VA6G) enables π-π stacking interactions with biological targets, while quinoxaline (Compound 2) and pyrazole derivatives exhibit distinct electronic properties due to heteroatom inclusion .

Functional Groups: Carbamimidothioate (–NH₂C(=NH)S–) vs. thiocyanate (–SCN): The carbamimidothioate group in the target compound and Compound 3 allows for hydrogen bonding and metal coordination, whereas the thiocyanate in VA6G may act as a nucleophile or radical scavenger .

生物活性

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride, also known as NSC 146109, is a small-molecule compound recognized for its significant biological activity, particularly as an activator of the tumor suppressor protein p53. This compound has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells by targeting the MDMX protein, a negative regulator of p53.

The primary mechanism through which NSC 146109 exerts its biological effects involves the inhibition of MDMX, leading to the activation of p53. This activation promotes the expression of pro-apoptotic genes, facilitating programmed cell death in tumor cells. The compound's interaction with MDMX is crucial, as it enhances the stability and activity of p53, which is often mutated or dysfunctional in cancer cells.

Properties

- Molecular Weight : 316.8 g/mol

- CAS Number : 59474-01-0

- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) .

Biological Activities

NSC 146109 has been studied for various biological activities, including:

Case Studies and Experimental Data

-

Antitumor Efficacy :

- In vitro studies have shown that NSC 146109 effectively induces apoptosis in HepG2 liver carcinoma cells and breast cancer cell lines. The mechanism involves caspase activation and upregulation of p53 target genes .

- A comparative study indicated that NSC 146109's cytotoxicity was superior to that of Adriamycin (IC50 = 4.50 ± 0.2 µM), highlighting its potential as a selective anticancer agent .

- Molecular Docking Studies :

- Comparative Analysis with Similar Compounds :

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (10-methylanthracen-9-yl)methyl carbamimidothioate hydrochloride |

| Molecular Formula | C17H16N2S.HCl |

| Molecular Weight | 316.8 g/mol |

| CAS Number | 59474-01-0 |

| Solubility | DMSO (100 mM), Ethanol (10 mM) |

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | IC50 against HepG2: ~3.57 µM; more effective than Adriamycin |

| Antimicrobial Activity | Sensitive against Staphylococcus aureus and Candida albicans |

| Antioxidant Potential | Exhibits radical scavenging activity comparable to vitamin C |

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride, and what analytical methods confirm its structural integrity?

- Synthesis : The compound can be synthesized via nucleophilic substitution by reacting 2-(chloromethyl)anthracene derivatives with thiourea under reflux in ethanol (3–5 hours). Alternative methods include one-pot multicomponent reactions using aromatic aldehydes and carbamimidothioate precursors .

- Characterization : Structural validation requires ¹H NMR (e.g., anthracene proton signals at δ 8.0–8.5 ppm, methyl groups at δ 2.4–2.6 ppm) and HRMS for molecular ion confirmation. Purity (>98%) should be verified via HPLC .

Q. How does the solubility profile of (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride influence experimental design in biological assays?

- Solubility : The compound is soluble in DMSO (up to 100 mM) and ethanol (10 mM). For cell-based assays, dissolve in DMSO and dilute in culture media to avoid solvent toxicity (>0.1% v/v). Pre-filter solutions (0.22 µm) to ensure sterility .

- Stability : Conduct time-course stability tests in assay buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy to monitor degradation (λmax ~260–280 nm for anthracene) .

Q. What is the proposed mechanism of action of this compound as a p53 activator, and how has this been validated experimentally?

- Mechanism : It selectively activates wild-type p53 by stabilizing its DNA-binding domain, promoting transcription of pro-apoptotic genes (e.g., Bax, Puma). Genotype selectivity is confirmed using p53-null vs. p53-wild-type cell lines .

- Validation : Western blotting for p21 and MDM2 upregulation, coupled with caspase-3/7 activity assays, are used to confirm apoptosis induction .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride when scaling reactions for in vivo studies?

- Optimization :

- Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 3–5 hours) .

- Purify via recrystallization from ethanol (95% yield) or silica gel chromatography (hexane:ethyl acetate, 3:1) .

Q. How should researchers address discrepancies between in vitro p53 activation potency and observed antitumor efficacy in preliminary models?

- Data Contradictions :

- Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma/tissue homogenates. Poor solubility or rapid metabolism may limit efficacy .

- Tumor Microenvironment : Test hypoxia’s impact using 3D spheroid models; anthracene derivatives may exhibit reduced penetration .

Q. What computational modeling approaches are suitable for elucidating the structure-activity relationship (SAR) of anthracene-modified carbamimidothioate derivatives?

- Methods :

- Docking : Use AutoDock Vina to simulate binding to p53’s DNA-binding domain (PDB: 1TUP). Focus on hydrophobic interactions with anthracene and hydrogen bonding with carbamimidothioate .

- QSAR : Apply CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50 values from cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。